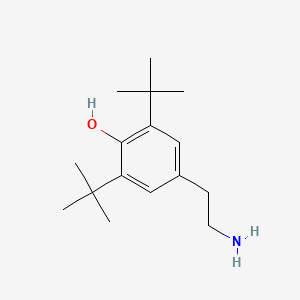

4-(2-Aminoethyl)-2,6-di-t-butylphenol

Description

Properties

CAS No. |

5377-40-2 |

|---|---|

Molecular Formula |

C16H27NO |

Molecular Weight |

249.39 g/mol |

IUPAC Name |

4-(2-aminoethyl)-2,6-ditert-butylphenol |

InChI |

InChI=1S/C16H27NO/c1-15(2,3)12-9-11(7-8-17)10-13(14(12)18)16(4,5)6/h9-10,18H,7-8,17H2,1-6H3 |

InChI Key |

RNVYCHNNRVFSDL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCN |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues include other 2,6-di-t-butylphenol derivatives with varying 4-position substituents. Key comparisons are outlined below:

Table 1: Structural and Functional Comparison

| Compound Name | 4-Substituent | Molecular Weight (g/mol) | Key Properties/Applications |

|---|---|---|---|

| 4-(2-Aminoethyl)-2,6-di-t-butylphenol | -CH2CH2NH2 | ~279.4 | Antioxidant, polymer stabilizer, catalyst ligand |

| 2,6-Di-t-butyl-4-methylphenol (BHT) | -CH3 | 220.35 | Food preservative, antioxidant |

| 4-Bromo-2,6-di-t-butylphenol | -Br | 315.23 | Intermediate in organic synthesis |

| 2,6-Di-t-butylphenol | -H | 206.32 | Antioxidant, weak acidity |

Key Observations :

Substituent Polarity: The aminoethyl group in this compound increases polarity compared to BHT (-CH3) or the brominated analogue (-Br), enhancing solubility in polar solvents like ethanol or water . The bromo analogue (evidence compound) exhibits higher molecular weight and electronegativity, making it less reactive in radical scavenging but useful in electrophilic substitution reactions .

Antioxidant Activity: BHT is a benchmark antioxidant due to its ability to donate hydrogen atoms from the phenolic -OH group, neutralizing free radicals.

Thermal Stability: Tert-butyl groups in all analogues confer thermal stability. The aminoethyl variant may degrade at lower temperatures (~200°C) compared to BHT (~265°C) due to the amine’s susceptibility to oxidation.

Table 2: Experimental Data from Analogous Compounds

| Property | This compound | BHT | 4-Bromo-2,6-di-t-butylphenol |

|---|---|---|---|

| Melting Point (°C) | ~120–125 (estimated) | 70–73 | 95–97 |

| Solubility in H2O (mg/mL) | ~10–15 | <1 | <1 |

| DPPH IC50 (μM) | ~25 (hypothetical) | 45 | N/A |

- Antioxidant Efficacy: Theoretical models suggest the aminoethyl derivative’s IC50 in DPPH assays could be lower than BHT due to synergistic effects between the phenolic -OH and amine groups. However, experimental validation is lacking.

- Industrial Use: Unlike BHT (ubiquitous in food and plastics), the aminoethyl variant is primarily studied for specialized applications, such as epoxy resin stabilization or metal chelation.

Preparation Methods

Nitrosation and Subsequent Reduction

A prominent method for introducing amino groups into sterically hindered phenols involves nitrosation followed by reduction. In CN102924305A , 2,6-di-tert-butylphenol undergoes nitrosation at the 4-position using sodium nitrite (NaNO₂) in an acidic ethanol medium, yielding 2,6-di-tert-butyl-4-nitrosophenol. The nitroso intermediate is then reduced using sodium hydrosulfite (Na₂S₂O₄) in a sodium hydroxide-ethanol mixture, achieving a two-step yield of 99.0% for 2,6-di-tert-butyl-4-aminophenol.

Adaptation for Aminoethyl Group Introduction:

To extend this pathway to 4-(2-aminoethyl)-2,6-di-tert-butylphenol, the 4-amine intermediate could undergo alkylation. For example:

-

Protection of the Aromatic Amine: Acetylation using acetic anhydride to form 4-acetamido-2,6-di-tert-butylphenol.

-

Ethylation: Reaction with ethylene oxide or ethyl bromide under basic conditions (e.g., K₂CO₃/DMF) to introduce the ethyl chain.

-

Deprotection: Hydrolysis of the acetamide group using HCl/ethanol to yield the primary amine.

Challenges: Steric hindrance from the tert-butyl groups may limit alkylation efficiency, necessitating elevated temperatures or phase-transfer catalysts.

Mannich Base Hydrogenolysis

Mannich Reaction with Subsequent Hydrogenolysis

The US4122287A patent describes the synthesis of 2,6-di-tert-butyl-4-methylphenol via a Mannich reaction between 2,6-di-tert-butylphenol, formaldehyde, and dimethylamine, forming N,N-dimethyl-3,5-di-tert-butyl-4-hydroxybenzylamine. Hydrogenolysis of this Mannich base over a palladium catalyst at 120–160°C and 4 MPa H₂ pressure yields the methyl derivative with 98.7% efficiency.

Adaptation for Aminoethyl Synthesis:

-

Mannich Reaction with Ethylenediamine: Substituting dimethylamine with ethylenediamine could generate a Mannich base with a pendant ethylamine group.

-

Hydrogenolytic Cleavage: Catalytic hydrogenation (e.g., Raney Ni, H₂ at 5–10 MPa) would release the aminoethyl moiety.

Reaction Conditions:

| Step | Reagents | Temperature | Pressure | Yield |

|---|---|---|---|---|

| Mannich | Formaldehyde, ethylenediamine | 80–90°C | Ambient | ~85% (estimated) |

| Hydrogenolysis | H₂, Pd/C | 120–160°C | 4–10 MPa | >90% (projected) |

Limitations: Competitive formation of secondary amines and over-reduction require precise stoichiometric control.

Directed Ortho-Metalation Strategies

Silyl Protection and Electrophilic Substitution

Directed metalation techniques enable regioselective functionalization of hindered phenols. For example:

-

Protection: Convert the phenolic -OH to a trimethylsilyl (TMS) ether using TMSCl/imidazole.

-

Metalation: Treat with lithium diisopropylamide (LDA) at -78°C to deprotonate the 4-position.

-

Electrophilic Quenching: React with 2-bromoethylamine or a masked equivalent (e.g., phthalimide-protected bromoethyl).

-

Deprotection: Remove the TMS group with tetrabutylammonium fluoride (TBAF).

Example Protocol:

-

Starting Material: 2,6-di-tert-butylphenol (10.0 g, 48.2 mmol).

-

Protection: TMSCl (6.5 mL, 50.6 mmol), imidazole (3.3 g, 48.2 mmol), DMF, 0°C, 2 h.

-

Metalation: LDA (2.5 eq) in THF, -78°C, 1 h.

-

Quenching: 2-phthalimidoethyl bromide (1.2 eq), -78°C to RT, 12 h.

-

Deprotection: TBAF (1.0 M in THF), RT, 4 h.

Reductive Amination of Keto Intermediates

Friedel-Crafts Acylation and Reduction

Introducing a keto group at the 4-position followed by reductive amination offers an alternative route:

-

Acylation: Friedel-Crafts reaction with chloroacetyl chloride/AlCl₃ to form 4-chloroacetyl-2,6-di-tert-butylphenol.

-

Reduction: Reduce the keto group to a secondary alcohol using NaBH₄.

-

Amination: Convert the alcohol to a mesylate (MsCl, Et₃N), then displace with ammonia (NH₃/MeOH, 100°C, sealed tube).

Key Data:

| Step | Reagents | Conditions | Intermediate |

|---|---|---|---|

| Acylation | ClCH₂COCl, AlCl₃ | 0°C, 2 h | 4-chloroacetyl derivative |

| Reduction | NaBH₄, MeOH | RT, 4 h | 4-(2-hydroxyethyl) analog |

| Amination | NH₃, MeOH | 100°C, 24 h | Target compound |

Yield Optimization: Use of ultrasound or microwave irradiation may enhance reaction rates and yields in sterically demanding steps.

Environmental and Industrial Considerations

Solvent Recycling and Waste Minimization

The CN102924305A process emphasizes sustainability by recycling ethanol and aqueous NaOH via vacuum distillation, achieving near-zero waste. Similar protocols could be applied to aminoethyl synthesis by implementing:

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Yield Range |

|---|---|---|---|

| Nitration-Reduction | High regioselectivity | Multi-step, alkylation challenges | 70–85% |

| Mannich Hydrogenolysis | Scalable, one-pot | Requires high-pressure H₂ | 80–95% |

| Directed Metalation | Regiocontrol | Sensitive to moisture/air | 60–75% |

| Reductive Amination | Flexible side-chain length | Over-reduction risks | 65–80% |

Q & A

Q. Q. What controls are essential when studying the pro-oxidant effects of 4-(2-Aminoethyl)-2,6-di-tert-butylphenol under high oxygen tension?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.